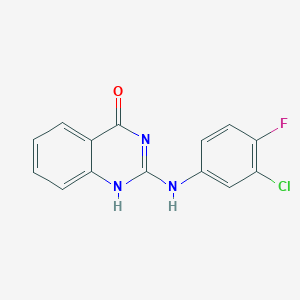
2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals. The compound has been found to exhibit various biological activities, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of 2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound has also been found to induce cell cycle arrest, leading to the inhibition of cancer cell growth.
実験室実験の利点と制限
One of the major advantages of using 2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one in lab experiments is its potent inhibitory activity against cancer cell lines. This makes it a promising candidate for drug development. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions that can be explored with regards to the use of 2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one in scientific research. One possible direction is to study its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its effects on other signaling pathways that are involved in cancer cell growth and proliferation. Additionally, the development of more efficient synthesis methods for the compound could also be explored to facilitate its use in drug development.
合成法
The synthesis of 2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one involves the reaction of 3-chloro-4-fluoroaniline with 2-cyanophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to cyclization with the help of a base to yield the final product.
科学的研究の応用
The compound has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit potent inhibitory activity against various cancer cell lines, including lung, breast, and prostate cancer. The compound has also been found to induce apoptosis, a process that leads to the death of cancer cells.
特性
製品名 |
2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one |
|---|---|
分子式 |
C14H9ClFN3O |
分子量 |
289.69 g/mol |
IUPAC名 |
2-(3-chloro-4-fluoroanilino)-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H9ClFN3O/c15-10-7-8(5-6-11(10)16)17-14-18-12-4-2-1-3-9(12)13(20)19-14/h1-7H,(H2,17,18,19,20) |
InChIキー |
VESJSJXPQPEIOS-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC(=C(C=C3)F)Cl |
SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC(=C(C=C3)F)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)

![{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254019.png)
![2-(2-furyl)-6-[3-(4-methylphenoxy)propoxy]-4H-chromen-4-one](/img/structure/B254020.png)
![4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide](/img/structure/B254025.png)


![N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254029.png)
![N-[2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254030.png)
![N-[2-(diethylamino)propyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254031.png)
![3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide](/img/structure/B254035.png)

![7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254042.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B254047.png)